

Assessing the Cost-Effectiveness of Ciadox: A Comparative Guide for Veterinary Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ciadox

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An objective analysis of the quinoxaline antimicrobial agent, **Ciadox** (cyadox), reveals its potential as a cost-effective alternative to other veterinary antibiotics, particularly in swine production. This guide synthesizes available performance data, outlines experimental methodologies for key comparative studies, and provides context on its standing relative to similar compounds like olaquinox and the now-restricted carbadox.

Ciadox, with its active ingredient cyadox, is a quinoxaline derivative antimicrobial agent. These compounds are known for their antibacterial efficacy, especially against anaerobic bacteria, and have been utilized in livestock for growth promotion and disease prevention. The scrutiny and withdrawal of related compounds, such as carbadox, due to safety concerns have paved the way for alternatives like cyadox to be considered. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive comparison to aid in assessing its cost-effectiveness.

Performance Data: A Comparative Overview

While direct, peer-reviewed economic studies detailing the cost-effectiveness of cyadox are limited, performance data from comparative trials offer valuable insights. The following tables summarize key findings from studies evaluating cyadox and its comparators.

Table 1: In Vitro Efficacy of Cyadox and Comparator Antibiotics against Porcine Pathogens

Pathogen	Cyadox MIC (µg/mL)	Olaquinox MIC (µg/mL)	Chlortetracycline MIC (µg/mL)
Clostridium perfringens	0.25 - 1	-	-
Pasteurella multocida	1	Weaker than Cyadox	Stronger than Cyadox
Salmonella choleraesuis	Weaker than Chlortetracycline	Weaker than Cyadox	Stronger than Cyadox
Escherichia coli	Weaker than Chlortetracycline	Weaker than Cyadox	Stronger than Cyadox
Streptococcus spp.	Weaker than Chlortetracycline	Weaker than Cyadox	Stronger than Cyadox (some resistance noted)

MIC (Minimum Inhibitory Concentration): Lower values indicate higher efficacy. Data synthesized from a study on the antimicrobial activity of cyadox.[\[1\]](#)[\[2\]](#)

Table 2: Growth Promotion Effects in Weaned Piglets (21-day trial)

Treatment (100 mg/kg of diet)	Average Daily Gain (ADG) Improvement	Feed Conversion Ratio (FCR) Improvement
Cyadox	Significantly higher than Olaquinox	Significantly better than Olaquinox
Olaquinox	Improved over control	Improved over control

Data from a comparative study on the effects of olaquinox and cyadox on piglet growth.[\[3\]](#)[\[4\]](#)

Economic Considerations

A precise cost-effectiveness analysis requires both efficacy data and drug pricing. While performance data for cyadox is available, its market price is not readily published. However, pricing for potential comparator drugs can provide a framework for estimation.

Table 3: Indicative Pricing of Selected Veterinary Antibiotics

Antibiotic	Price Range (per kg)	Notes
Olaquinox	\$15 - \$30	Wholesale pricing for veterinary use.[1]
Tylosin	~\$360 (for 100g of 500mg/g soluble powder)	Retail price for smaller quantities; bulk pricing will be significantly lower.[5]
Chlortetracycline	~\$6 (for 50lb bag of 50g/lb premix)	Bulk pricing for feed additive.

Disclaimer: Prices are indicative and can vary based on supplier, quantity, and formulation.

The withdrawal of carbadox from several markets due to its carcinogenic properties has created a demand for effective and safer alternatives.[5][6][7] This regulatory shift can influence the pricing and adoption of compounds like cyadox, which is reported to be less toxic.[7]

Experimental Protocols

Understanding the methodology behind the data is crucial for accurate assessment. The following are detailed protocols for key experiments cited in this guide.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of cyadox and other antibiotics against various porcine pathogens.

Methodology:

- **Bacterial Strains:** A panel of clinically relevant bacterial isolates from swine is used.
- **Culture Media:** Appropriate broth media (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented media for fastidious organisms) is prepared.
- **Antibiotic Preparation:** Stock solutions of cyadox, olaquinox, and chlortetracycline are prepared and serially diluted to create a range of concentrations.

- **Inoculum Preparation:** Bacterial cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard) and then diluted to a standardized concentration.
- **Microdilution Assay:** The diluted bacterial suspension and antibiotic dilutions are added to microtiter plates.
- **Incubation:** Plates are incubated under appropriate conditions (temperature, atmosphere) for a specified period (e.g., 18-24 hours).
- **MIC Determination:** The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

This protocol is a standard method for determining the in vitro efficacy of antimicrobial agents.

Swine Growth Promotion Trial

Objective: To compare the effects of dietary supplementation with cyadox and olaquinox on the growth performance of weaned piglets.

Methodology:

- **Animals:** A cohort of recently weaned piglets of similar age and weight are selected and randomly assigned to different treatment groups.
- **Dietary Treatments:**
 - **Control Group:** Basal diet with no antimicrobial supplementation.
 - **Cyadox Group:** Basal diet supplemented with cyadox at a specified concentration (e.g., 100 mg/kg).
 - **Olaquinox Group:** Basal diet supplemented with olaquinox at the same concentration as cyadox.
- **Housing and Management:** Pigs are housed in pens with controlled environmental conditions and have ad libitum access to feed and water.
- **Data Collection:**

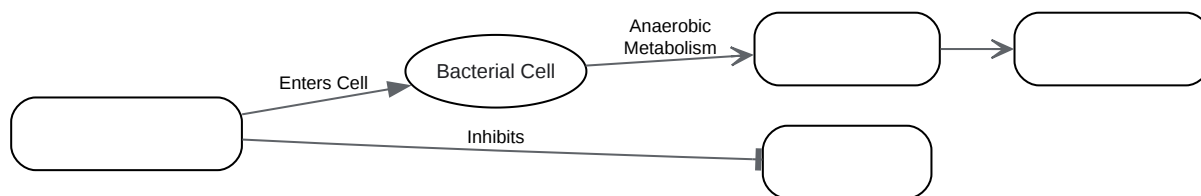
- Body Weight: Individual pig weights are recorded at the beginning and end of the trial period.
- Feed Intake: The amount of feed consumed by each pen is recorded daily.
- Performance Calculations:
 - Average Daily Gain (ADG): Calculated as (Final Body Weight - Initial Body Weight) / Number of days.
 - Feed Conversion Ratio (FCR): Calculated as Total Feed Intake / Total Weight Gain.
- Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatment groups.

This experimental design is commonly used to evaluate the efficacy of growth promoters in swine production.

Signaling Pathways and Mechanisms of Action

The antibacterial action of quinoxaline derivatives like cyadox is linked to their ability to inhibit bacterial DNA synthesis. Under anaerobic conditions, these compounds can also generate reactive oxygen species (ROS), leading to oxidative damage within the bacterial cell.[3][8]

Diagram 1: Proposed Antibacterial Mechanism of Quinoxaline Derivatives

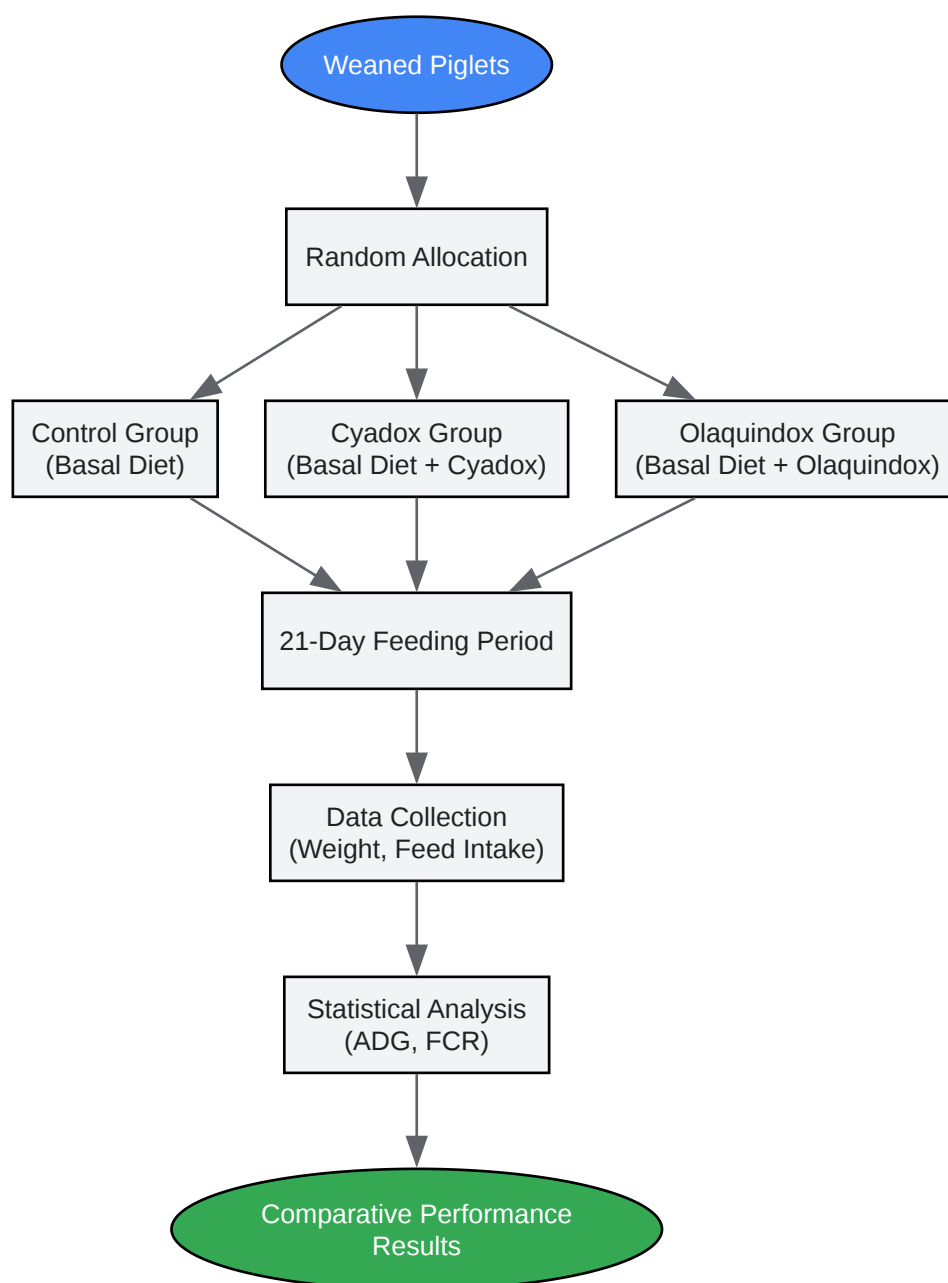


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Caption: Simplified pathway of quinoxaline antibacterial action.

The growth-promoting effects of these antibiotics are thought to be multifactorial, involving the suppression of subclinical enteric pathogens, which reduces the host's immune activation and conserves energy for growth.[4][9]

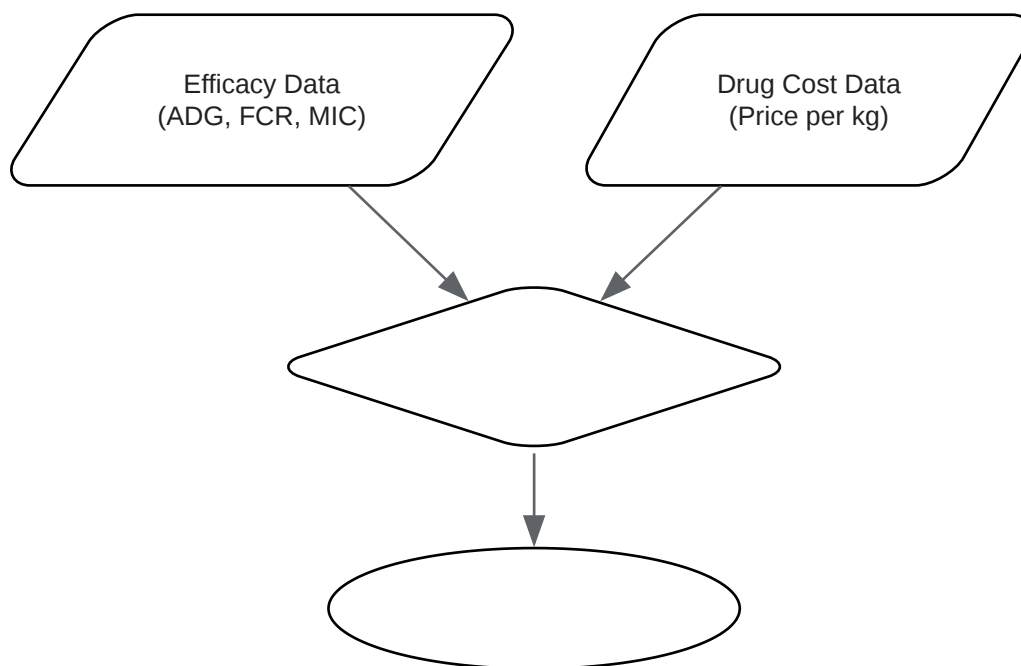
Diagram 2: Experimental Workflow for Growth Promotion Trial



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Caption: Workflow of a comparative swine growth promotion trial.

Diagram 3: Logical Relationship of Cost-Effectiveness Assessment

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Caption: Key components of a cost-effectiveness assessment.

Conclusion

Based on available data, **Ciadox** (cyadox) demonstrates promising efficacy as a growth promoter in swine, outperforming olaquinox in a key study. Its favorable safety profile compared to carbadox further positions it as a viable alternative. However, a definitive conclusion on its cost-effectiveness requires direct pricing information for cyadox. Researchers and drug development professionals are encouraged to consider the performance data presented here in conjunction with market pricing to make informed decisions regarding the inclusion of cyadox in veterinary formularies and research programs. Further head-to-head trials with a wider range of currently used antibiotics, coupled with detailed economic analysis, would provide a more complete picture of **Ciadox's** value proposition in modern livestock production.

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- To cite this document: BenchChem. [Assessing the Cost-Effectiveness of Ciadox: A Comparative Guide for Veterinary Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606679#assessing-the-cost-effectiveness-of-ciadox-relative-to-other-veterinary-antibiotics]

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